3-Carbamoyl-1-octadecylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-octadecylpyridin-1-ium iodide is a nicotinamide-based ionic liquid crystalline compound. It is part of a broader class of compounds known for their unique liquid crystalline properties, which are useful in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-Carbamoyl-1-octadecylpyridin-1-ium iodide typically involves the reaction of nicotinamide derivatives with long-chain alkyl halides. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the ionic liquid crystalline structure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Carbamoyl-1-octadecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
3-Carbamoyl-1-octadecylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used in the study of ionic liquid crystals and their properties.
Biology: The compound is used in biological assays to study its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials with unique liquid crystalline properties.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-octadecylpyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound’s ionic nature allows it to form hydrogen bonds and electrostatic interactions with various molecular targets, affecting cellular processes and pathways .
Comparison with Similar Compounds
3-Carbamoyl-1-octadecylpyridin-1-ium iodide can be compared with other nicotinamide-based ionic liquid crystalline compounds, such as:
Properties
CAS No. |
35096-56-1 |
---|---|
Molecular Formula |
C24H43IN2O |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
1-octadecylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C24H42N2O.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-19-23(22-26)24(25)27;/h18-19,21-22H,2-17,20H2,1H3,(H-,25,27);1H |
InChI Key |
FIDIQKPBSRKJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.